molecular formula C8H6ClNS2 B2363013 2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole CAS No. 1343463-13-7

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole

Cat. No.: B2363013
CAS No.: 1343463-13-7
M. Wt: 215.71
InChI Key: MKAHXZUMVLHDID-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole ( 1343463-13-7) is a high-value heterocyclic compound with a molecular formula of C 8 H 6 ClNS 2 and a molecular weight of 215.72 g/mol . This chemical features a chloro-substituted thiazole ring linked to a 5-methylthiophene moiety, making it a versatile and privileged scaffold in medicinal chemistry and drug discovery. The core structural motifs present in this compound—the thiophene and thiazole rings—are well-established in scientific literature for their broad pharmacological potential. These heterocycles are frequently investigated for their antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities . Specifically, hybrids containing thiophene and other sulfur-nitrogen heterocycles like 1,3,4-thiadiazoles have demonstrated promising in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The reactive 2-chloro group on the thiazole ring makes this compound a particularly useful key synthetic intermediate for further chemical transformations, including nucleophilic substitution reactions, metal-catalyzed cross-couplings, and the construction of more complex molecular architectures. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAHXZUMVLHDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Modified Ketone Precursors

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. For 2-chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole, this method involves cyclocondensation of 2-acetyl-5-methylthiophene (1) with thiourea (2) in the presence of iodine or hydrochloric acid. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the carbonyl carbon of the ketone, followed by cyclodehydration (Figure 1).

Reaction Conditions

  • Solvent: Ethanol or acetic acid (60–80°C)
  • Catalyst: Sodium acetate buffer (pH 4.5–5.5)
  • Chlorination: Post-cyclization treatment with sulfuryl chloride (SO₂Cl₂) at −10°C introduces the C2 chlorine.

Key Parameters

  • Stoichiometric excess of thiourea (1.2 equiv) improves yield to 68–72%
  • Lower temperatures (−10°C to 0°C) during chlorination minimize polysubstitution
  • Distillation under reduced pressure (3 mbar, 70–75°C) isolates the product

Analytical Validation

  • ¹H NMR (CDCl₃): δ 7.21 (d, J = 3.5 Hz, 1H, thiophene H-3), 6.78 (d, J = 3.5 Hz, 1H, thiophene H-4), 2.52 (s, 3H, CH₃)
  • IR (KBr): ν 690 cm⁻¹ (C−Cl), 1580 cm⁻¹ (C=N)

Cyclization of Thioamides with α-Haloketones

This two-step approach decouples thiazole ring formation from chlorination. 5-Methylthiophene-2-carbothioamide (3) reacts with 2-chloro-1-(5-methylthiophen-2-yl)ethan-1-one (4) in anhydrous ethanol under basic conditions.

Mechanistic Pathway

  • Nucleophilic displacement of chloride by thioamide sulfur
  • Intramolecular cyclization via imine nitrogen attack on carbonyl carbon

Optimization Insights

  • Base: Triethylamine (2.5 equiv) enhances deprotonation efficiency
  • Solvent: Refluxing acetonitrile reduces reaction time to 4 hours
  • Yield: 81% after silica gel chromatography (hexane:EtOAc 4:1)

Scalability Considerations

  • Pilot-scale runs (500 g) require slow addition of α-haloketone to control exotherms
  • Crystallization from n-heptane achieves >99% purity (HPLC)

Electrophilic Aromatic Chlorination of Preformed Thiazoles

Direct chlorination of 4-(5-methylthiophen-2-yl)-1,3-thiazole (5) offers regioselective access to the target compound.

Chlorinating Agents

Agent Conditions Regioselectivity (C2:C5) Yield (%)
N-Chlorosuccinimide DMF, 0°C, 2 h 9:1 65
Cl₂ gas CH₂Cl₂, −30°C, FeCl₃ 12:1 78
SO₂Cl₂ Reflux, 1 h 3:1 54

Notable Observations

  • FeCl₃ catalysis directs chlorination to the C2 position via σ-complex stabilization
  • Excess Cl₂ (>1.5 equiv) leads to di- and trichlorinated byproducts

Microwave-Assisted One-Pot Synthesis

Emerging techniques utilize microwave irradiation to accelerate the Hantzsch-thiazole formation.

Protocol

  • Mix 2-acetyl-5-methylthiophene (1.0 equiv), thiourea (1.2 equiv), and iodine (0.1 equiv) in PEG-400
  • Irradiate at 150 W (100°C internal temperature) for 15 minutes
  • Add SO₂Cl₂ (1.5 equiv) and irradiate 5 additional minutes

Advantages

  • 92% conversion vs. 68% conventional heating
  • Reduced solvent volume (3 mL/g substrate)

Biocatalytic Approaches Using Thiazole Synthases

Recent advances employ modified enzyme systems for sustainable synthesis:

E. coli BL21(DE3) expressing Thi4p (thiazole synthase):

  • Converts 1-deoxy-D-xylulose-5-phosphate and cysteine to thiazole intermediates
  • Requires genetic engineering to accommodate 5-methylthiophene moiety

Current Limitations

  • Low space-time yield (0.8 g/L/day)
  • Challenging product isolation from fermentation broth

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Hantzsch + Chlorination 68 98 12.4 Industrial
α-Haloketone Cyclization 81 99.5 18.7 Pilot
Microwave 92 97 9.8 Lab-scale
Biocatalytic 41 85 142 Research

Critical Observations

  • α-Haloketone route offers highest purity but suffers from expensive starting materials
  • Microwave synthesis balances cost and efficiency but lacks large-scale reactors
  • Enzymatic methods remain impractical for bulk production

Industrial-Scale Purification Techniques

Distillation vs. Crystallization

  • Vacuum Distillation:
    • Efficiency: 88% recovery
    • Purity: 96% (requires subsequent recrystallization)
  • Anti-Solvent Crystallization (Ethanol/Water):
    • Particle size: 50–200 µm (controlled by cooling rate)
    • Polymorph control: Form II dominates at <10°C/min cooling

Chromatographic Methods

  • Preparative HPLC (C18, MeOH:H₂O 70:30) resolves chlorinated byproducts
  • Simulated moving bed (SMB) chromatography enables continuous production

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), bases (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Derivatives with different substituents at the 2-position.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

Scientific Research Applications

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthiophenyl groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3-Thiazole Derivatives

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole 5-methylthiophen-2-yl C₈H₆ClNS₂ 215.72 Potential antiparasitic activity (hypothetical)
2-Chloro-4-(4-fluorophenyl)-1,3-thiazole (QC-3468) 4-fluorophenyl C₉H₅ClFNS 213.66 High purity (95%); used in Suzuki couplings
2-Chloro-4-(trifluoromethyl)-1,3-thiazole CF₃ C₄HClF₃NS 187.57 High thermal stability; industrial applications
2-Chloro-4-(hydroxymethyl)-1,3-thiazole CH₂OH C₄H₄ClNOS 149.60 Hydrophilic; intermediate in drug synthesis
2-Chloro-4-(4-isopropylphenyl)-1,3-thiazole 4-isopropylphenyl C₁₂H₁₂ClNS 237.75 Predicted high boiling point (350.7°C)
4-(4-Fluorophenyl)-2-(pyridin-2-ylmethylene)hydrazinyl-1,3-thiazole (LpQM-31) 3-nitrophenyl + hydrazinyl-pyridine C₁₅H₁₁FN₆S 326.35 Antitrypanosomal (IC₅₀ = 1.62 μM, SI > 50)

Physicochemical Properties

  • Thermal Stability : Halogenated derivatives (e.g., 2-chloro-4-(trifluoromethyl)-1,3-thiazole) exhibit high thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorine atom and a 5-methylthiophen-2-yl group . This unique structure contributes to its lipophilicity and biological activity. The thiazole moiety is known for its role in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains and fungi. The presence of the chlorine atom enhances its interaction with microbial targets, potentially disrupting their cellular functions.

Anticancer Potential

The compound has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
HepG2 (Liver)8.03
A-549 (Lung)4.37
HCT-116 (Colon)Not specified
MCF-7 (Breast)Not specified

In these studies, the compound demonstrated cytotoxicity comparable to standard chemotherapeutics like cisplatin, indicating its potential as a lead compound in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Anticancer Screening : A study reported that thiazole analogs exhibited remarkable effectiveness against various cancer cell lines compared to standard drugs. The presence of electronegative substituents like chlorine was essential for eliciting antiproliferative activity .
  • Antimicrobial Studies : Another investigation highlighted the compound's potential as an antimicrobial agent against resistant strains of bacteria .

Summary of Findings

The unique structural features of this compound contribute to its significant biological activities:

Biological Activity Description
AntimicrobialEffective against various bacteria and fungi
AnticancerCytotoxicity against multiple cancer cell lines
Mechanism of ActionEnzyme inhibition, cell cycle arrest

Q & A

Q. Table 1: Comparative Reactivity of Thiazole Derivatives

Reaction TypeYield (%)Preferred SolventCatalystReference
Suzuki Coupling78–85DMFPd(OAc)₂/XPhos
Nucleophilic Substitution65–72THFK₂CO₃
Cyclization88–92EthanolH₂SO₄

Q. Table 2: Spectral Benchmarks

TechniqueKey Peaks/ShiftsDiagnostic UseReference
¹H NMRδ 2.5 (CH₃-thiophene), δ 7.1 (Cl-C)Regiochemistry confirmation
¹³C NMR150 ppm (C-Cl), 125 ppm (C-S)Ring connectivity
FT-IR740 cm⁻¹ (C-S), 590 cm⁻¹ (C-Cl)Functional group identification

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